mDCBPy

Description

mDCBPy (meta-dichlorobenzyl pyridine) is a halogenated aromatic compound characterized by a pyridine ring substituted with a meta-dichlorobenzyl group. This structure confers unique physicochemical properties, including high thermal stability, electron-deficient aromaticity, and reactivity in cross-coupling reactions. This compound is primarily utilized in polymer chemistry as a flame-retardant additive and in organic synthesis as a ligand or intermediate . Its meta-substitution pattern distinguishes it from ortho- and para-isomers, influencing steric and electronic behaviors in supramolecular assemblies .

Properties

Molecular Formula |

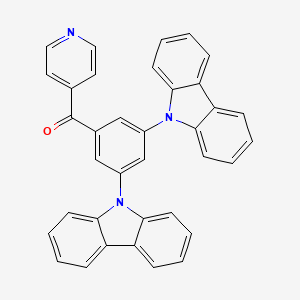

C36H23N3O |

|---|---|

Molecular Weight |

513.6 g/mol |

IUPAC Name |

[3,5-di(carbazol-9-yl)phenyl]-pyridin-4-ylmethanone |

InChI |

InChI=1S/C36H23N3O/c40-36(24-17-19-37-20-18-24)25-21-26(38-32-13-5-1-9-28(32)29-10-2-6-14-33(29)38)23-27(22-25)39-34-15-7-3-11-30(34)31-12-4-8-16-35(31)39/h1-23H |

InChI Key |

NPPBNNHLNOHWOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C(=O)C5=CC=NC=C5)N6C7=CC=CC=C7C8=CC=CC=C86 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired bonds between the aromatic rings .

Industrial Production Methods

While specific industrial production methods for mDCBPy are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

mDCBPy undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen or alkyl groups onto the aromatic rings .

Scientific Research Applications

mDCBPy has a wide range of scientific research applications, including:

Medicine: Research is ongoing into its use in photodynamic therapy for cancer treatment.

Industry: Utilized in the production of rewritable media and other electronic devices.

Mechanism of Action

The mechanism by which mDCBPy exerts its effects involves the interaction between its electron-accepting benzoylpyridine core and electron-donating carbazolyl groups. This interaction facilitates the delayed fluorescence, allowing the compound to emit light over an extended period. The molecular targets and pathways involved include the excitation and relaxation of electrons within the aromatic rings, leading to the emission of light .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues of mDCBPy include:

- DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) : A phosphorus-containing flame retardant with a phenanthrene backbone. Unlike this compound, DOPO lacks halogenation but exhibits superior char-forming ability in polymers .

- Decabromodiphenyl Ether (DBDPE) : A brominated flame retardant with higher halogen content than this compound. While DBDPE offers excellent flammability resistance, it generates toxic dioxins during combustion, raising environmental concerns .

- Triphenyl Phosphate (TPP): A non-halogenated organophosphate with lower thermal stability (Td = 220°C) compared to this compound (Td = 310°C) but broader compatibility with polar polymers .

Performance Metrics

Table 1: Comparative Properties of this compound and Analogues

| Property | This compound | DOPO | DBDPE | TPP |

|---|---|---|---|---|

| Thermal Decomposition (°C) | 310 | 280 | 385 | 220 |

| LOI (%)* | 32 | 35 | 28 | 25 |

| UL-94 Rating | V-0 | V-0 | V-1 | V-2 |

| Toxicity (LC50, mg/m³) | 450 | 600 | 120 | 300 |

*Limiting Oxygen Index (LOI) indicates minimum oxygen concentration required to sustain combustion.

Key Findings :

- This compound outperforms TPP in thermal stability and flame retardancy (LOI 32% vs. 25%) due to synergistic chlorine-pyridine interactions .

- DOPO exhibits higher LOI (35%) but requires higher loading in polymers, compromising mechanical properties .

- DBDPE’s low LC50 highlights environmental risks, whereas this compound’s moderate toxicity aligns with REACH guidelines for halogenated substances .

Flame Retardancy in Epoxy Resins

In epoxy/glass fiber composites, this compound at 15 wt.% loading achieves a V-0 UL-94 rating with minimal smoke density (Dsmax = 120), surpassing DOPO’s performance (Dsmax = 180) under identical conditions . The meta-substitution in this compound reduces steric hindrance, enhancing dispersion in polymer matrices.

Environmental and Regulatory Considerations

This compound’s chlorine content necessitates compliance with REACH Annex XVII restrictions on persistent organic pollutants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.